1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 2-pyridinyl group and at the 4-position with a sulfonyl-linked 2-thienyl moiety bearing a 1,2,3-thiadiazole heterocycle. The 1,2,3-thiadiazole ring is notable for its electron-deficient nature, which influences electronic interactions in biological systems, while the thienyl-sulfonyl group enhances solubility and modulates pharmacokinetic properties . Piperazine derivatives are widely explored for their pharmacological versatility, including antimicrobial, antiviral, and receptor-targeting activities .
Properties
IUPAC Name |
4-[5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c21-25(22,15-5-4-13(24-15)12-11-23-18-17-12)20-9-7-19(8-10-20)14-3-1-2-6-16-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZIBCYIVBYBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)C4=CSN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyridine, thiadiazole, and thienyl groups, followed by their sequential attachment to the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, thiadiazole derivatives, and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is dominated by its sulfonyl, thiadiazole, and pyridinyl groups:
Example :
The sulfonyl group undergoes nucleophilic displacement with amines (e.g., morpholine) in polar aprotic solvents (DMF, 60°C) to yield secondary sulfonamides .
Catalytic and Cross-Coupling Reactions
The thienyl-thiadiazole system participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
The 5-(1,2,3-thiadiazol-4-yl)-2-thienyl moiety reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives . Example Reaction Table : -
Buchwald-Hartwig Amination :
The pyridinyl group facilitates C–N bond formation with aryl halides under palladium catalysis .
Stability and Degradation Pathways
- Thermal Stability :
The compound decomposes above 250°C, with the thiadiazole ring undergoing retro-Diels-Alder fragmentation . - Hydrolytic Sensitivity :
The sulfonyl group resists hydrolysis under acidic conditions (pH 3–7) but degrades in strongly alkaline media (pH >10) .
Analytical Characterization Data
Key spectroscopic data for reaction intermediates and products:
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure includes a piperazine core substituted with a pyridine ring and a thiadiazole-thiophene sulfonamide moiety. Its molecular formula is with a CAS number of 477867-54-2. The compound's unique structure contributes to its biological activity, making it a subject of interest in drug discovery.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine have shown effectiveness against various cancer cell lines. Research has demonstrated that modifications to the thiadiazole ring can enhance cytotoxicity against specific cancer types, including breast and lung cancers .
-
Macrofilaricidal Activity
- A study highlighted the development of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides for treating human filarial infections such as onchocerciasis. The findings suggest that similar compounds could be effective against adult filarial stages, addressing a significant gap in current treatment options .
- Acetylcholinesterase Inhibition
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 and A549 | |
| Macrofilaricidal | Effective against filarial infections | |
| Acetylcholinesterase Inhibitor | Potential therapeutic for Alzheimer's |
Case Studies
-
Cytotoxicity Study
- A study conducted on various thiadiazole derivatives demonstrated that structural modifications significantly influenced their anticancer activity. The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent activity that warrants further investigation into its mechanism of action and potential therapeutic use .
-
Macrofilaricide Development
- Research focused on the optimization of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines revealed that certain substitutions led to enhanced plasma stability and bioavailability in animal models. This work underscores the importance of structural diversity in developing effective treatments for neglected tropical diseases .
Mechanism of Action
The mechanism of action of 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sulfonylpiperazine Derivatives with Heterocyclic Substituents
- 1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine (): Structural Differences: Replaces the thienyl-1,2,3-thiadiazole group with a phenyl-thiazole moiety. However, the absence of the electron-deficient 1,2,3-thiadiazole may reduce electrophilic reactivity . Physicochemical Data: Fusion temperature data (unreported for the target compound) suggest higher thermal stability for thiazole derivatives .
1-(4-Chlorophenyl)sulfonyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine ():
Piperazine Derivatives with 1,3,4-Thiadiazole vs. 1,2,3-Thiadiazole
- 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (): Structural Differences: Substitutes 1,3,4-thiadiazole for 1,2,3-thiadiazole. Impact: 1,3,4-Thiadiazole derivatives exhibit potent antibacterial activity against F. oxysporum (MIC: 50 μg·mL⁻¹), but the 1,2,3-isomer’s bioactivity remains uncharacterized.
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives (): Compounds 4d and 4n showed superior activity against fungal pathogens (G. zeae, C. mandshurica) due to fluorobenzyl and propinyl substituents enhancing lipophilicity and membrane penetration.
- Target Compound : The 1,2,3-thiadiazole-thienyl group may improve oxidative stability, but its antimicrobial efficacy requires empirical validation .
Receptor-Targeted Activity
Solubility and Stability
- Boron-Containing Derivatives (): Exhibit moderate aqueous solubility due to the boronate ester, whereas the thiadiazole-thienyl group may enhance solubility in polar aprotic solvents .
Biological Activity
The compound 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine is a hybrid molecule that incorporates a piperazine core with thiadiazole and thienyl substituents. This structural complexity suggests potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research.
- Molecular Formula : C15H15N5O2S3
- Molecular Weight : 405.49 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has highlighted the potential of thiadiazole derivatives as anticancer agents. A review focusing on various derivatives of 1,3,4-thiadiazole indicates that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines. For instance:
- IC50 Values : Some derivatives have shown IC50 values ranging from 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tubulin polymerization .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain compounds exhibit broad-spectrum activity against bacteria and fungi:
- Antibacterial Efficacy : Compounds similar to this compound have demonstrated significant antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .
- Antifungal Properties : The presence of the thiadiazole ring enhances antifungal activity against various strains, making it a promising scaffold for developing new antifungal agents .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored through various studies:
- Seizure Models : In vivo studies using maximal electroshock (MES) seizure models have indicated that certain derivatives possess anticonvulsant properties comparable to established medications .
- Mechanistic Insights : The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Piperazine Ring : Modifications on the piperazine ring can enhance or reduce biological activity.
- Thiadiazole and Thienyl Substituents : The nature and position of substituents on the thiadiazole and thienyl rings significantly affect the compound's potency against various biological targets .
Data Summary Table
Case Studies
Several studies have documented the synthesis and evaluation of related thiadiazole compounds:
- A study synthesized a series of thiadiazole derivatives and assessed their anticancer properties using various human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.
- Another investigation focused on the anticonvulsant effects of substituted thiadiazoles in animal models, demonstrating significant seizure reduction compared to controls.
Q & A
Q. What are the key synthetic routes for 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. A plausible route includes:
Piperazine Core Activation : Introduce the pyridinyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) .
Sulfonylation : React the intermediate with 5-(1,2,3-thiadiazol-4-yl)-2-thienylsulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonyl-thiadiazole-thienyl moiety .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product .
Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio for sulfonylation) and monitor by TLC/HPLC to minimize byproducts .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for pyridinyl protons (δ 8.2–8.6 ppm), thiadiazole (δ 7.9–8.1 ppm), and piperazine (δ 2.8–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₄N₆O₂S₃: ~458.0 g/mol).
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to verify purity >95% .
Validation : Compare spectral data with structurally analogous sulfonylpiperazines .
Q. What preliminary biological screening assays are recommended?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 10–100 µM concentrations .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of sulfonylpiperazine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., pyridinyl vs. phenyl) and compare activities (Table 1) .
- Target Profiling : Use proteomics (e.g., affinity chromatography coupled with LC-MS) to identify off-target interactions .
- Computational Docking : Model ligand-receptor interactions (e.g., with AutoDock Vina) to rationalize discrepancies in binding affinities .
Q. Table 1. SAR of Selected Sulfonylpiperazine Derivatives
| Substituent (R) | IC₅₀ (EGFR, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| Pyridinyl-thiadiazole | 48 ± 3 | 12.5 ± 1.2 |
| Phenyl-nitro (Control) | 120 ± 10 | >50 |
Q. What strategies optimize synthetic yield for scale-up?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling of thiadiazole intermediates (yield improvement: 60% → 85%) .
- Solvent Optimization : Replace DCM with THF for sulfonylation to enhance solubility and reduce side reactions .
- Flow Chemistry : Implement continuous flow reactors for piperazine functionalization (residence time: 30 min, 90% conversion) .
Validation : Use DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) .
Q. How to investigate the mechanism of action for thiadiazole-containing piperazines?
Methodological Answer:
- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .
- Metabolic Profiling : Use LC-MS/MS to track compound metabolism in hepatocytes (e.g., CYP450-mediated oxidation) .
- Gene Knockdown : Apply siRNA targeting putative receptors (e.g., GPCRs) to assess phenotypic changes in cellular assays .
Q. How to address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.1% Tween-80 .
- Prodrug Design : Synthesize phosphate or glycinate derivatives to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. What analytical methods validate compound stability under storage?
Methodological Answer:
- Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 7 days .
- Stability-Indicating HPLC : Monitor degradation products using a gradient method (0–100% acetonitrile in 20 min) .
- Mass Balance : Ensure >98% recovery of parent compound after accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
